molecular formula C14H14FNO B1345240 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine CAS No. 902836-71-9

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

Cat. No. B1345240
M. Wt: 231.26 g/mol
InChI Key: CGOILZOWCKRCDY-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" is not directly mentioned in the provided papers. However, we can infer some information based on related compounds discussed in the papers. For instance, paper discusses a series of 1-(2-phenoxyphenyl)methanamines, which are structurally related to the compound . These compounds have been found to possess selective dual serotonin and noradrenaline reuptake pharmacology, which suggests that our compound of interest may also interact with these neurotransmitter systems.

Synthesis Analysis

The synthesis of related compounds can be found in the papers provided. For example, paper describes the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which share some structural features with the target compound. The synthesis involves starting from a substituted toluene and modifying the amino group to alter the affinity for dopamine receptors. Similarly, paper details the synthesis of a novel fluorinated aromatic diamine monomer, which involves coupling and reduction steps. These methods could potentially be adapted for the synthesis of "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine."

Molecular Structure Analysis

The molecular structure of the compound is likely to be similar to the structures of the compounds discussed in paper , which have a phenoxyphenylmethanamine backbone. The presence of a fluorine atom and a methoxy group in the compound would influence its electronic properties and could affect its binding to biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" are not detailed in the provided papers, we can deduce from paper that the introduction of fluorine atoms into organic molecules can lead to stereoselective reactions. The fluoro(phenylsulfonyl)methyl anion used in the paper suggests that fluorine-containing compounds can be reactive and may undergo specific reactions that are influenced by the presence of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, based on the related compounds in paper , we can expect that the introduction of fluorine atoms would likely enhance the lipophilicity of the compound and could potentially improve its thermal stability. The solubility in polar organic solvents and the mechanical properties of the related polyimides suggest that "1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine" might also exhibit good solubility in similar solvents and possess stable physical properties.

Scientific Research Applications

Application in Polo-like Kinase 1 Inhibitors Development

  • Summary of the Application: The compound is used in the development of highly selective 1,2,3-Triazole-containing Peptidic Polo-like Kinase 1 (Plk1) Polo-box Domain-binding Inhibitors. Plk1 is recognized as an anticancer drug target .
  • Methods of Application or Experimental Procedures: The development involved using azide-alkyne cycloaddition reactions . Triphenylphosphine was added to a solution of (2-fluoro-6-phenoxyphenyl)-methanol in acetonitrile, and the suspension was cooled to 0 °C and carbon tetrabromide was added .
  • Results or Outcomes: Some of these ligands retain the high PBD-binding affinity of the parent peptide, while showing desirable enhanced selectivity for the PBD of Plk1 relative to the PBDs of Plk2 and Plk3 .

Application in Organic Synthesis

  • Summary of the Application: “(2-Fluoro-6-phenoxyphenyl)boronic acid” is used in organic synthesis . It’s a boronic acid compound, which are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, used in organic synthesis to form carbon-carbon bonds .
  • Methods of Application or Experimental Procedures: The compound can be used in a reaction with a halide or pseudohalide (like bromobenzene or chlorobenzene) in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
  • Results or Outcomes: The outcome of such a reaction would be a biaryl compound, where two aromatic rings are connected by a single bond .

Application in Heterocyclic Organic Compound Synthesis

  • Summary of the Application: “(2-Fluoro-6-phenoxyphenyl)boronic acid” is used in the synthesis of heterocyclic organic compounds . It’s a boronic acid compound, which are often used in various organic synthesis processes .
  • Methods of Application or Experimental Procedures: The compound can be used in a reaction with various organic compounds in the presence of a catalyst to form new carbon-carbon bonds .
  • Results or Outcomes: The outcome of such a reaction would be a heterocyclic organic compound, where a carbon ring structure contains at least one atom that is not carbon .

properties

IUPAC Name

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOILZOWCKRCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1F)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253179
Record name 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

CAS RN

902836-71-9
Record name 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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